molecular formula C14H21FN4O2 B12415168 SSAO inhibitor-2

SSAO inhibitor-2

Cat. No.: B12415168
M. Wt: 296.34 g/mol
InChI Key: KJYPZUQVIJXWMV-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SSAO inhibitor-2 is a compound that inhibits the activity of semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in the metabolism of primary amines. SSAO plays a role in various physiological processes, including the regulation of inflammation and the generation of reactive oxygen species. Inhibitors of SSAO, such as this compound, have been studied for their potential therapeutic applications in conditions like diabetic nephropathy, chronic kidney disease, and muscular dystrophy .

Preparation Methods

The synthesis of SSAO inhibitor-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. One method involves the use of a two-ring nitrile compound containing thiophene and alcoxyl groups . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity.

Chemical Reactions Analysis

SSAO inhibitor-2 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

SSAO inhibitor-2 has been extensively studied for its potential applications in scientific research. In chemistry, it is used to study the inhibition of SSAO and its effects on various biochemical pathways. In biology, this compound is used to investigate the role of SSAO in inflammation and oxidative stress. In medicine, it has shown promise in the treatment of conditions like diabetic nephropathy and muscular dystrophy by reducing inflammation and fibrosis .

Mechanism of Action

The mechanism of action of SSAO inhibitor-2 involves the inhibition of SSAO activity. SSAO is an enzyme that catalyzes the oxidative deamination of primary amines, leading to the production of aldehydes, ammonia, and hydrogen peroxide. By inhibiting SSAO, this compound reduces the generation of reactive oxygen species and inflammation. The molecular targets of this compound include the active site of SSAO, where it binds and prevents the enzyme from catalyzing its reactions .

Properties

Molecular Formula

C14H21FN4O2

Molecular Weight

296.34 g/mol

IUPAC Name

1-[5-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]pyrimidin-2-yl]-4-methylpiperidin-4-ol

InChI

InChI=1S/C14H21FN4O2/c1-14(20)2-4-19(5-3-14)13-17-8-12(9-18-13)21-10-11(6-15)7-16/h6,8-9,20H,2-5,7,10,16H2,1H3/b11-6+

InChI Key

KJYPZUQVIJXWMV-IZZDOVSWSA-N

Isomeric SMILES

CC1(CCN(CC1)C2=NC=C(C=N2)OC/C(=C/F)/CN)O

Canonical SMILES

CC1(CCN(CC1)C2=NC=C(C=N2)OCC(=CF)CN)O

Origin of Product

United States

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